molecular formula C12H16O2 B1417837 3-(3-Methylbutoxy)benzaldehyde CAS No. 77422-25-4

3-(3-Methylbutoxy)benzaldehyde

Cat. No.: B1417837
CAS No.: 77422-25-4
M. Wt: 192.25 g/mol
InChI Key: BTNXPSPSJDQCEA-UHFFFAOYSA-N
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Description

3-(3-Methylbutoxy)benzaldehyde is an organic compound with the chemical formula C({12})H({16})O(_{2}). It is characterized by a benzaldehyde core substituted with a 3-methylbutoxy group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Methylbutoxy)benzaldehyde can be synthesized through the etherification of 3-hydroxybenzaldehyde with 3-methyl-1-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-(3-Methylbutoxy)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 3-(3-Methylbutoxy)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH({4})).

    Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. For example, it can react with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Primary amines in the presence of a mild acid catalyst.

Major Products:

    Oxidation: 3-(3-Methylbutoxy)benzoic acid.

    Reduction: 3-(3-Methylbutoxy)benzyl alcohol.

    Substitution: Various imines and hydrazones depending on the nucleophile used.

Scientific Research Applications

3-(3-Methylbutoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases and reductases.

    Medicine: Research into its derivatives has shown potential in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.

    Industry: It is utilized in the fragrance industry due to its pleasant aromatic properties. It is also employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutoxy)benzaldehyde largely depends on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, which are fundamental in many biochemical processes. The compound can interact with various enzymes, leading to the formation of enzyme-substrate complexes that facilitate the conversion of the aldehyde to other functional groups.

Molecular Targets and Pathways:

    Enzymes: Aldehyde dehydrogenases, reductases, and oxidases.

    Pathways: Metabolic pathways involving the oxidation and reduction of aldehydes.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the 3-methylbutoxy group.

    3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a 3-methylbutoxy group.

    4-(3-Methylbutoxy)benzaldehyde: An isomer with the 3-methylbutoxy group at the para position relative to the aldehyde group.

Uniqueness: 3-(3-Methylbutoxy)benzaldehyde is unique due to the presence of the bulky 3-methylbutoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different physical properties and reactivity patterns compared to its simpler analogs.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields

Properties

IUPAC Name

3-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNXPSPSJDQCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651119
Record name 3-(3-Methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77422-25-4
Record name 3-(3-Methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 24.1, using 3-hydroxybenzaldehyde (200 mg, 1.64 mmol) in place of 4-hydroxybenzaldehyde and 1-iodo-3-methylbutane (649 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 3-(isopentyloxy)benzaldehyde (292 mg, quant. crude) as a dark yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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